1-(3-Chloropropyl)pyrrolidine
Overview
Description
1-(3-Chloropropyl)pyrrolidine is a chemical compound with the CAS Number: 39743-20-9 . It has a molecular weight of 147.65 . It is a liquid at room temperature . The IUPAC name for this compound is 1-(3-chloropropyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for 1-(3-Chloropropyl)pyrrolidine is 1S/C7H14ClN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 . This indicates that the compound has 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.
Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Chloropropyl)pyrrolidine are not available, pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 μM .
Physical And Chemical Properties Analysis
1-(3-Chloropropyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 147.65 . The density of this compound is approximately 0.95 g/mL .
Scientific Research Applications
Synthesis of Pyrrolidines
1-(3-Chloropropyl)pyrrolidine is instrumental in the synthesis of pyrrolidines. A study by Mąkosza and Judka (2005) presented a new synthesis method using γ-chlorocarbanions, which add to electron-deficient formal imines to produce substituted pyrrolidines. This process mimics a 1,3-dipolar cycloaddition but proceeds in two distinct steps, offering an innovative approach to pyrrolidine synthesis (Mąkosza & Judka, 2005).
Pyrrolidines in Medicinal and Industrial Applications
Pyrrolidines, derived from 1-(3-Chloropropyl)pyrrolidine, have significant biological effects and are used in medicine. Żmigrodzka et al. (2022) highlighted their use in industry, such as in dyes or agrochemical substances. The synthesis of pyrrolidines via [3+2] cycloaddition is a subject of current research, emphasizing their importance in modern science (Żmigrodzka et al., 2022).
Magnetic Resonance Applications
Dobrynin et al. (2021) demonstrated the use of pyrrolidine derivatives, such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, in biophysical and biomedical research. These stable free radicals are used as molecular probes and labels in magnetic resonance spectroscopy and imaging, especially in biological systems (Dobrynin et al., 2021).
Organometallic Chemistry
The compound is also significant in organometallic chemistry. Singh et al. (2003) explored the reactions of (2-chloroethyl)pyrrolidine with organotellurium compounds to produce hybrid ligands. These studies contribute to understanding the binding and coordination properties of such complexes, offering insights into novel organometallic structures (Singh et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-(3-chloropropyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRTXTPFQKHSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462191 | |
Record name | 1-(3-Chloropropyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)pyrrolidine | |
CAS RN |
39743-20-9 | |
Record name | 1-(3-Chloropropyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-CHLOROPROPYL)-PYRROLIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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